molecular formula C11H15ClN2O4 B2489434 N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea CAS No. 448189-13-7

N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea

Cat. No.: B2489434
CAS No.: 448189-13-7
M. Wt: 274.7
InChI Key: BTKTXJRUNOTIKU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a urea derivative characterized by a 3-chlorophenyl group on one nitrogen and a branched hydroxymethyl-substituted ethyl group on the adjacent nitrogen. Its structural uniqueness lies in the combination of aromatic halogenation and polyhydroxyalkyl substitution, which distinguishes it from simpler urea derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4/c12-8-2-1-3-9(4-8)13-10(18)14-11(5-15,6-16)7-17/h1-4,15-17H,5-7H2,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKTXJRUNOTIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC(CO)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Urea Formation via Isocyanate Intermediates

A widely employed strategy for urea synthesis involves the reaction of an isocyanate with an amine. For this compound, the route could proceed as follows:

Step 1: Synthesis of 3-Chlorophenyl Isocyanate
3-Chlorophenylamine (3-chloroaniline) is treated with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane at 0–5°C. The reaction is monitored via FT-IR for the disappearance of the N-H stretch (3400 cm⁻¹) and emergence of the isocyanate peak (2270 cm⁻¹).

Step 2: Preparation of 2-Hydroxy-1,1-bis(hydroxymethyl)ethylamine
This polyol amine can be synthesized through reductive amination of 2-hydroxy-1,1-bis(hydroxymethyl)ethyl ketone using ammonium acetate and sodium cyanoborohydride in methanol. The product is purified via recrystallization from ethanol/water (3:1 v/v).

Step 3: Coupling Reaction
The isocyanate (1.1 equiv) is added dropwise to a solution of the polyol amine (1.0 equiv) in dry THF under nitrogen. The mixture is stirred at 25°C for 12 hours, after which the urea precipitates. Yield is typically 68–72% after vacuum filtration and washing with cold ether.

One-Pot Urea Synthesis Using Carbonyldiimidazole (CDI)

CDI-mediated coupling offers a phosgene-free alternative:

  • 3-Chloroaniline (1.0 equiv) and CDI (1.2 equiv) are refluxed in acetonitrile for 2 hours to form the imidazolide intermediate.
  • The polyol amine (1.1 equiv) is added, and the reaction is heated at 60°C for 6 hours.
  • The product is isolated via rotary evaporation and purified by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1). Reported yields range from 65–78%.

Optimization and Process Parameters

Critical factors influencing yield and purity:

Parameter Optimal Range Impact on Reaction
Solvent Polarity THF > DMF > AcCN Higher polarity improves amine solubility
Temperature 25–60°C Elevated temps accelerate coupling
Stoichiometry 1.1:1 (Isocyanate:Amine) Excess isocyanate minimizes diurea formation
Purification Method Column Chromatography Removes unreacted amine and byproducts

Side reactions include:

  • Diurea formation : Mitigated by controlled stoichiometry and low temperatures.
  • Hydroxyl group oxidation : Prevented by inert atmosphere and chelating agents (e.g., EDTA).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.45–7.12 (m, 4H, Ar-H), 4.72 (t, 1H, -OH), 3.58–3.42 (m, 6H, -CH₂OH).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1080 cm⁻¹ (C-O polyol).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/MeOH gradient) shows ≥98% purity at 254 nm. Residual solvents are below ICH limits (GC-MS headspace analysis).

Applications and Derivatives

While the compound is currently listed as discontinued in commercial catalogs, structural analogs have shown potential in:

  • Polymer crosslinking : Hydroxyl groups participate in epoxy curing.
  • Pharmaceutical intermediates : Urea motifs are prevalent in kinase inhibitors.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Variations in Aryl Substituents

Key Compounds :

  • N'-(3-chlorophenyl) analogs: N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N'-(3-chlorophenyl)urea (I): Features a 3-chlorophenyl group and an imidazolidinone-linked ethyl chain. N'-(4-methylphenyl) derivatives (III): Methyl substitution reduces polarity compared to chlorinated analogs, altering solubility and pharmacokinetic profiles .

Table 1: Aryl Substituent Effects

Compound Aryl Group Key Functional Groups Molecular Weight (g/mol) Notes
Target Compound 3-chlorophenyl Hydroxymethyl branches, hydroxyl Not reported High hydrophilicity
Compound I 3-chlorophenyl Imidazolidinone, ethyl chain Not reported Enhanced rigidity and H-bonding
Compound II 3,4-dichlorophenyl Imidazolidinone, ethyl chain Not reported Increased lipophilicity
Compound III 4-methylphenyl Imidazolidinone, ethyl chain Not reported Reduced polarity

Substituents on Urea Nitrogen Atoms

Key Compounds :

  • N,N-Diisopropyl-3-(3-chlorophenyl)urea : Replaces hydroxymethyl groups with bulky isopropyl chains, significantly increasing hydrophobicity .
  • N-Methyl-N-(2,2,2-trichloro-1-hydroxyethyl) analog : Introduces a trichloro-hydroxyethyl group, which may confer steric hindrance and electronegativity, impacting reactivity .
  • N-Cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea: Cyclohexyl substitution adds a nonpolar cyclic moiety, contrasting with the target compound’s polar hydroxymethyl branches .

Table 2: Nitrogen Substituent Effects

Compound N-Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2-hydroxy-1,1-bis(hydroxymethyl)ethyl Not reported High solubility due to hydroxyls
N,N-Diisopropyl analog Diisopropyl 256.76 Lipophilic, steric bulk
Trichloro-hydroxyethyl Methyl, trichloro-hydroxyethyl 332.01 Electronegative, bulky
Cyclohexyl derivative Cyclohexyl Not reported Mixed polarity, rigid structure

Functional Group Modifications

  • Benzoxazole-Sulfanyl Derivatives : N-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-N'-(4-chlorophenyl)urea introduces a sulfur-containing heterocycle, which may improve metabolic stability or alter electronic properties .

Table 3: Functional Group Impacts

Compound Additional Groups Molecular Weight (g/mol) Potential Effects
Target Compound Hydroxymethyl, hydroxyl Not reported Solubility, H-bond networks
Hydroxyurea derivative Hydroxyl, dichlorophenyl 332.27 Chelation, increased polarity
Benzoxazole-sulfanyl Benzoxazole, sulfanyl Not reported Electronic modulation, stability

Research Findings and Implications

  • Hydrogen-Bonding Networks : The target compound’s hydroxymethyl groups likely form extensive O—H⋯O/N interactions, as observed in structurally related iron(II) complexes with similar ligands . This property may enhance crystallinity or aqueous solubility.
  • Biological Activity : Chlorophenyl-substituted ureas are often explored for antimicrobial or enzyme-inhibitory properties. The dichlorophenyl analog (Compound II) may exhibit stronger bioactivity due to increased lipophilicity , while the target compound’s hydrophilicity could limit membrane permeability.
  • Synthetic Challenges : Discontinuation of the target compound (CymitQuimica, 2025) may reflect synthetic complexity or instability linked to its polyhydroxy structure .

Biological Activity

N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea is a synthetic organic compound with potential biological activities that are currently being investigated. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : 1-(3-chlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea
  • Molecular Formula : C₁₁H₁₅ClN₂O₄
  • CAS Number : 448189-13-7

This compound features a chlorophenyl group along with a urea moiety and two hydroxymethyl groups, which may influence its solubility and reactivity in biological systems.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator by binding to active sites or altering receptor functions. The presence of hydroxymethyl groups could enhance its interaction with biological targets due to increased hydrogen bonding capabilities.

Antitumor Activity

Research has indicated that compounds structurally related to this compound may exhibit antitumor properties. For instance, studies on hydroxylated chloroethylnitrosoureas have shown that structural modifications can lead to variations in therapeutic activity. Compounds with similar urea linkages have demonstrated significant differences in their ability to induce DNA cross-linking, which is crucial for their antineoplastic effectiveness .

Enzyme Inhibition

The compound is under investigation for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation. The exact enzymes and the extent of inhibition remain to be fully characterized.

Similar Compounds

Compound NameStructureBiological Activity
N-(3-chlorophenyl)-N'-[2-hydroxyethyl]ureaLacks bis(hydroxymethyl) groupReduced activity compared to the target compound
N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-dimethyl]ureaDimethyl groups instead of hydroxymethylPotentially lower solubility and reactivity

The unique presence of the bis(hydroxymethyl) group in this compound may enhance its solubility and biological interactions compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have examined the biological effects of related compounds in various cellular models. For example:

  • A comparative analysis showed that hydroxylated chloroethylnitrosoureas exhibited varying degrees of mutagenicity and carcinogenicity, correlating with their structural features .
  • In vitro studies demonstrated that certain derivatives of urea compounds could induce significant DNA damage in cultured cells, suggesting a potential mechanism for their antitumor activity .

Q & A

Basic Research Questions

Q. What are the recommended stepwise synthetic routes for N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea, and how can purity be ensured?

  • Synthesis : Begin with the reaction of 3-chloroaniline with phosgene or a safer equivalent (e.g., triphosgene) to form the isocyanate intermediate. Subsequent coupling with tris(hydroxymethyl)aminomethane (TRIS) derivatives under anhydrous conditions yields the target urea.
  • Purity Control : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to monitor byproducts. Use recrystallization in ethanol/water mixtures to isolate high-purity crystals (>99% by NMR) .

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the hydroxymethyl moieties.
  • IR : Confirm urea C=O stretch near 1640–1680 cm⁻¹ and hydroxyl O-H stretches (broad, 3200–3400 cm⁻¹).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the hydrogen-bonding network. Refinement via SHELXL-2018 optimizes thermal parameters and validates geometry .

Q. How does the compound’s hydroxyl-rich structure influence its solubility and stability in aqueous buffers?

  • Solubility : The tris(hydroxymethyl) group enhances water solubility (~50 mg/mL at pH 7.0), but aggregation may occur at high concentrations.
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions (pH < 3 or >10). Use near-neutral buffers (e.g., Tricine-based, pH 7.4) for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported coordination behavior with transition metals?

  • Issue : Discrepancies in ligand denticity (e.g., κ² vs. κ³ binding modes for Fe²⁺).
  • Resolution :

pH-Dependent Studies : Use potentiometric titrations (25°C, I = 0.1 M KCl) to determine protonation constants and dominant species.

EXAFS Analysis : Quantify Fe–O/N bond distances to distinguish binding sites.

DFT Modeling : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Approach :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic sites.
  • MD Simulations : Model solvation effects in DMSO/water mixtures (AMBER force field) to predict reaction pathways.
    • Validation : Compare predicted activation energies with experimental kinetic data (UV-Vis monitoring at 240 nm) .

Q. What experimental designs mitigate challenges in characterizing hydrogen-bonding networks in solid-state structures?

  • Techniques :

SCXRD with Low-Temperature Data : Collect at 100 K to reduce thermal motion artifacts.

Hirshfeld Surface Analysis : Quantify O–H⋯O/N interactions using CrystalExplorer.

Solid-State NMR : ¹H–¹³C CP/MAS detects hydrogen-bonding motifs (e.g., bifurcated vs. linear) .

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